N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . The synthesis of thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicinal Chemistry Applications
Research into benzamide derivatives, including compounds structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide, has demonstrated significant potential in the development of novel therapeutic agents. These compounds have been explored for their biological activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Anticancer Activity : Certain benzamide derivatives have shown promise as anticancer agents through various mechanisms, including inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer treatment due to its role in angiogenesis. For instance, substituted benzamides were identified as potent and selective inhibitors of VEGFR-2 kinase activity, demonstrating significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Antimicrobial and Antifungal Activities : Novel benzothiazole and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown promising activity against a variety of bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Palkar et al., 2017).
Anti-inflammatory and Analgesic Activities : The synthesis and evaluation of novel heterocyclic compounds derived from visnagin and khellinone, including benzodifuranyl and thiazolopyrimidines, have demonstrated significant anti-inflammatory and analgesic activities. These findings suggest their potential use in the treatment of inflammatory conditions (Abu‐Hashem et al., 2020).
Materials Science and Environmental Applications
Research into the use of benzamide derivatives extends beyond medicinal applications to include materials science and environmental remediation:
Electrochromic Materials : Certain benzothiazole derivatives have been investigated for their potential in electrochromic devices due to their promising electronic properties. These materials exhibit fast-switching behavior and low bandgaps, making them suitable for applications in smart windows and displays (Ming et al., 2015).
Environmental Remediation : Novel magnetic nanoadsorbents based on thiazolyl derivatives have been synthesized for the removal of heavy metals, such as Cd2+ and Zn2+, from industrial waste. These materials offer high adsorption capacities and can be easily separated, highlighting their utility in addressing environmental pollution (Zargoosh et al., 2015).
Mechanism of Action
The mechanism of action of thiazole compounds can vary depending on their structure and the target they interact with. Some thiazole compounds have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-29-17-10-11-19(31-3)22-20(17)26-24(33-22)27(14-15-7-6-12-25-13-15)23(28)16-8-5-9-18(30-2)21(16)32-4/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDAGWEFMNGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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